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Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer and are extensively
used as delivery vehicles for drugs and other bioactive molecules. The physicochemical
properties of liposomes, such as their size, size distribution, and surface charge, are critical
quality attributes that influence their stability, biodistribution, and efficacy. Dynamic Light
Scattering (DLS) is a non-invasive analytical technique widely employed for the rapid and
accurate determination of the hydrodynamic diameter, polydispersity index (PDI), and zeta
potential of liposomes in suspension.[1][2] This application note provides a detailed protocol for
the preparation and characterization of liposomes formulated with 1,2-dilauroyl-sn-glycero-3-
phospho-rac-(1-glycerol) (DLPG), an anionic phospholipid, using Dynamic Light Scattering.

Principle of Dynamic Light Scattering (DLS)

Dynamic Light Scattering, also known as Photon Correlation Spectroscopy (PCS), measures
the time-dependent fluctuations in the intensity of scattered light from particles undergoing
Brownian motion in a liquid suspension.[2] Smaller particles move more rapidly, causing faster
fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in
slower fluctuations. By analyzing these fluctuations, the hydrodynamic diameter of the particles
can be determined. The polydispersity index (PDI) provides a measure of the width of the
particle size distribution, with lower values indicating a more monodisperse sample.[3]
Furthermore, by applying an electric field across the sample, the velocity of the charged
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particles can be measured to determine their zeta potential, which is an indicator of the
colloidal stability of the suspension.[4]

Data Presentation

The following table summarizes representative quantitative data obtained from the DLS
analysis of anionic liposomes. While this specific data is for 1,2-dipalmitoyl-sn-glycero-3-
phosphoglycerol (DPPG) liposomes, it serves as a strong proxy for what can be expected with
DLPG liposomes due to their structural similarity as anionic phosphoglycerols.

Liposome Polydispersity .
. Z-Average (d.nm) Zeta Potential (mV)
Formulation Index (PDI)

Anionic Liposomes
(DPPG)

56.2+0.4 <0.3 <-30

Anionic Liposomes
(DPPG/DPPC 1:1)

77.0+0.8 0.22+0.01 -38.8+0.7

Data adapted from a study on DPPG liposomes, which are structurally similar to DLPG
liposomes.[5]

Experimental Protocols
Preparation of DLPG Liposomes by Thin-Film Hydration
and Sonication

This protocol describes the preparation of unilamellar DLPG liposomes.

Materials:

1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (DLPG)

Chloroform

Phosphate Buffered Saline (PBS), pH 7.4

Round-bottom flask
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» Rotary evaporator
» Bath sonicator or probe sonicator
o Syringe filters (e.g., 0.22 pum)
Procedure:
e Lipid Film Formation:
o Dissolve a known amount of DLPG in chloroform in a round-bottom flask.

o Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform
lipid film on the inner surface of the flask.

o Further dry the lipid film under a stream of nitrogen and then under vacuum for at least 2
hours to remove any residual solvent.

e Hydration:

o Hydrate the dried lipid film with a pre-warmed (above the lipid's phase transition
temperature) aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation of the flask. This will
form multilamellar vesicles (MLVs).

e Size Reduction (Sonication):

o Submerge the flask containing the MLV suspension in a bath sonicator and sonicate for a
period of time (e.g., 30-60 minutes) until the suspension becomes translucent. The
temperature of the water bath should be maintained above the phase transition
temperature of DLPG.

o Alternatively, for more efficient size reduction, a probe sonicator can be used. Care should
be taken to avoid overheating the sample.

 Purification (Optional):

o To obtain a more homogenous population of small unilamellar vesicles (SUVs), the
sonicated liposome suspension can be centrifuged at high speed to pellet any remaining
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large vesicles or lipid aggregates.
o The supernatant containing the SUVs can then be carefully collected.
 Sterilization (Optional):

o For biological applications, the final liposome suspension can be sterilized by filtration
through a 0.22 pm syringe filter.

Dynamic Light Scattering (DLS) Analysis

Instrumentation and Settings:

Instrument: A Zetasizer or similar DLS instrument.

Light Source: He-Ne laser (633 nm).

Scattering Angle: 173° (for non-invasive backscatter).

Temperature: 25°C.
Procedure:
e Sample Preparation:

o Dilute the prepared DLPG liposome suspension with the same buffer used for hydration
(e.g., PBS) to an appropriate concentration. A typical dilution is 1:20 to 1:100, but the
optimal concentration should be determined empirically to avoid multiple scattering effects.

[3]

o Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 um) directly
into a clean DLS cuvette to remove any dust or aggregates.

e Size and Polydispersity Index (PDI) Measurement:

o Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set
temperature (e.g., 25°C) for a few minutes.
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o Perform the measurement according to the instrument's software instructions. Typically,
this involves multiple runs that are automatically averaged.

o The software will report the Z-average hydrodynamic diameter and the PDI.

o Zeta Potential Measurement:

o For zeta potential measurement, dilute the liposome suspension in an appropriate low-
ionic-strength buffer to ensure sufficient particle mobility.

o Load the diluted sample into a folded capillary cell, taking care to avoid introducing air
bubbles.

o Place the cell in the instrument and perform the measurement. The instrument will apply
an electric field and measure the electrophoretic mobility of the liposomes to calculate the
Zeta potential.

Mandatory Visualizations
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Caption: Experimental workflow for the preparation and DLS characterization of DLPG

liposomes.
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Caption: Relationship between liposome properties, DLS analysis, and biological performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b591199?utm_src=pdf-body-img
https://www.benchchem.com/product/b591199?utm_src=pdf-custom-synthesis
https://www.entegris.com/content/dam/product-assets/nicompnanodlszlssystems/appnote-liposomes-10535.pdf
https://www.news-medical.net/life-sciences/Using-Dynamic-light-scattering-(DLS)-for-liposome-size-analysis.aspx
https://www.researchgate.net/figure/Characterization-of-liposomes-A-Dynamic-light-scattering-DLS-of-synthesized_fig2_332531263
https://www.news-medical.net/whitepaper/20150827/Using-Dynamic-Light-Scattering-Technique-to-Measure-the-Size-of-Submicron-Liposomes.aspx
https://www.mdpi.com/2079-4991/13/10/1613
https://www.benchchem.com/product/b591199#dynamic-light-scattering-of-dlpg-liposomes
https://www.benchchem.com/product/b591199#dynamic-light-scattering-of-dlpg-liposomes
https://www.benchchem.com/product/b591199#dynamic-light-scattering-of-dlpg-liposomes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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